(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a dihydrooxazole ring substituted with diphenyl and trifluoromethylpyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Trifluoromethylpyridinyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole ring.
Reduction: Reduction reactions could target the pyridinyl group or the oxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological pathways and mechanisms.
Industry
Polymer Chemistry: The compound might be used in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which (4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but lacks the trifluoromethyl group.
(4S,5S)-4,5-Diphenyl-2-(5-methylpyridin-2-yl)-4,5-dihydrooxazole: Similar structure with a methyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
(4S,5S)-4,5-diphenyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-17(25-13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUMJQUCAPCRJ-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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